molecular formula C17H16N2O2 B2568426 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 1424625-91-1

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2568426
CAS No.: 1424625-91-1
M. Wt: 280.327
InChI Key: LEFAQNADEIKBJH-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a furan ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group is introduced via nucleophilic substitution reactions.

    Attachment of the phenylethyl group: The phenylethyl group is attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines.

Scientific Research Applications

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2-furyl)-N-(2-phenylethyl)prop-2-enamide
  • 2-cyano-3-(3-methylthiophen-2-yl)-N-(2-phenylethyl)prop-2-enamide
  • 2-cyano-3-(3-methylpyridin-2-yl)-N-(2-phenylethyl)prop-2-enamide

Uniqueness

Compared to similar compounds, 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide is unique due to the presence of the 3-methylfuran ring, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-8-10-21-16(13)11-15(12-18)17(20)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFAQNADEIKBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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